molecular formula C13H11F2NO3 B6455189 ethyl 5,8-difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 2549020-40-6

ethyl 5,8-difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B6455189
CAS No.: 2549020-40-6
M. Wt: 267.23 g/mol
InChI Key: HVAGWFFHPRUQJU-UHFFFAOYSA-N
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Description

Ethyl 5,8-difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinolone family. Quinolones are known for their broad spectrum of biological activities, particularly as antibacterial agents. This compound, characterized by its unique fluorine substitutions, exhibits significant potential in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5,8-difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the quinoline core, often derived from aniline derivatives.

    Fluorination: Introduction of fluorine atoms at the 5 and 8 positions can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Esterification: The carboxylic acid group is esterified using ethanol in the presence of a strong acid catalyst like sulfuric acid.

    Methylation: The methyl group is introduced at the 1 position using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Key steps include:

    Catalytic Fluorination: Utilizing metal catalysts to improve the efficiency of fluorine incorporation.

    Automated Esterification: Employing automated systems for esterification to ensure consistent product quality.

    Purification: Advanced purification techniques such as recrystallization and chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming carboxylic acids.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted quinolones with various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions due to its unique electronic properties.

    Material Science: Incorporated into polymers to enhance their thermal and chemical stability.

Biology

    Antibacterial Agents: Exhibits potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria.

    Enzyme Inhibition: Acts as an inhibitor for certain bacterial enzymes, disrupting their metabolic processes.

Medicine

    Drug Development: Investigated as a potential lead compound for developing new antibiotics.

    Cancer Research: Studied for its cytotoxic effects on cancer cells, showing promise in preclinical trials.

Industry

    Agriculture: Used in the development of agrochemicals for pest control.

    Pharmaceuticals: Employed in the synthesis of various pharmaceutical intermediates.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another quinolone with similar antibacterial properties but different fluorine substitution patterns.

    Levofloxacin: A fluoroquinolone with a broader spectrum of activity and different pharmacokinetic properties.

    Norfloxacin: A quinolone with similar core structure but different substituents affecting its activity and spectrum.

Uniqueness

Ethyl 5,8-difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to its specific fluorine substitutions at the 5 and 8 positions, which enhance its biological activity and stability. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

ethyl 5,8-difluoro-1-methyl-4-oxoquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2NO3/c1-3-19-13(18)7-6-16(2)11-9(15)5-4-8(14)10(11)12(7)17/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVAGWFFHPRUQJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C2=C(C=CC(=C2C1=O)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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